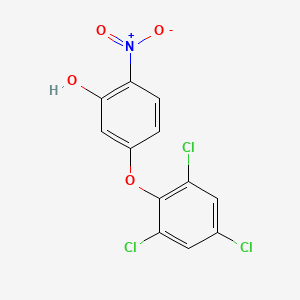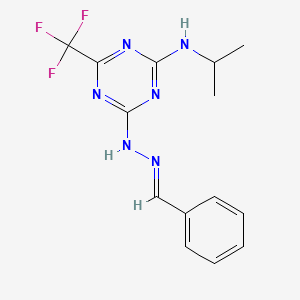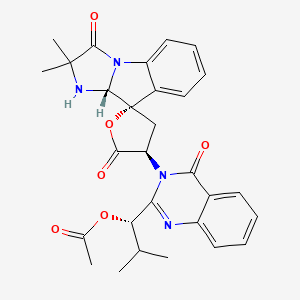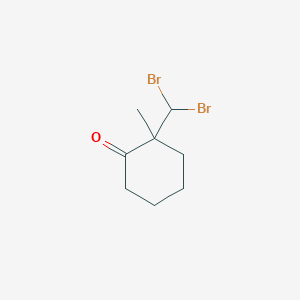![molecular formula C14H15IN2 B14597436 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-30-9](/img/structure/B14597436.png)
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, with three methyl groups attached at positions 1, 4, and 9 The iodide ion is associated with the positively charged nitrogen atom in the indole ring
Métodos De Preparación
The synthesis of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be achieved through several synthetic routes. One common method involves the reaction of 1,4,9-trimethyl-9h-pyrido[2,3-b]indole with iodine in the presence of a suitable solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the iodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions. Common reagents for these reactions include silver nitrate or sodium hydroxide.
Aplicaciones Científicas De Investigación
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-9H-pyrido[3,4-b]indole: This compound has a similar structure but lacks the additional methyl groups at positions 4 and 9.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound has a methoxy group at position 6 instead of the methyl groups at positions 4 and 9.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound has a reduced pyridine ring, resulting in a tetrahydro structure
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59715-30-9 |
|---|---|
Fórmula molecular |
C14H15IN2 |
Peso molecular |
338.19 g/mol |
Nombre IUPAC |
1,4,9-trimethylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C14H15N2.HI/c1-10-8-9-15(2)14-13(10)11-6-4-5-7-12(11)16(14)3;/h4-9H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YPSTZJUFYPYYRR-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C3=CC=CC=C3N(C2=[N+](C=C1)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)







